molecular formula C5H9BrO2 B1267250 2-(Bromomethyl)-1,3-dioxane CAS No. 5695-63-6

2-(Bromomethyl)-1,3-dioxane

Cat. No. B1267250
CAS RN: 5695-63-6
M. Wt: 181.03 g/mol
InChI Key: QAURNRYFMGYNRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-1,3-dioxane-related compounds typically involves bromination reactions or the use of bromomethyl groups in the construction of the 1,3-dioxane ring. For example, the synthesis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane and its derivatives has been explored to understand the influence of the bromomethyl group on the dioxane ring's formation and stability. These syntheses provide a foundation for understanding how 2-(Bromomethyl)-1,3-dioxane could be synthesized and manipulated in a laboratory setting (Khazhiev et al., 2018).

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives, including those with bromomethyl groups, is characterized by the dioxane ring adopting a chair conformation. This conformational preference is crucial for understanding the reactivity and interaction of these molecules. Studies using NMR spectroscopy and X-ray analysis have detailed the optimal conformation and structural characteristics of these compounds, which are essential for predicting the behavior of 2-(Bromomethyl)-1,3-dioxane in various chemical environments (Khazhiev et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-(Bromomethyl)-1,3-dioxane can be inferred from studies on similar bromomethylated dioxanes. These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations, due to the presence of the reactive bromomethyl group. Such reactions are pivotal for synthesizing complex organic molecules and intermediates in organic synthesis (Khazhiev et al., 2018); (Khazhiev et al., 2019).

Physical Properties Analysis

The physical properties of 2-(Bromomethyl)-1,3-dioxane derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The chair conformation of the dioxane ring and the presence of the bromomethyl group affect these compounds' physical properties, making them suitable for various applications in organic synthesis and material science. Detailed studies on the physical properties help in understanding the conditions under which these compounds can be stored and manipulated (Khazhiev et al., 2018); (Khazhiev et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(Bromomethyl)-1,3-dioxane and its derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for their application in synthesis. Studies have shown that these compounds can serve as valuable intermediates in creating a wide range of chemical entities, showcasing their versatility and utility in organic chemistry (Khazhiev et al., 2018); (Khazhiev et al., 2019).

Scientific Research Applications

Conformational Structure Analysis

  • Dipole Moment and Configuration Studies : Research has shown that 1,3-dioxane and its substituted forms, including 2-(bromomethyl)-1,3-dioxane, exhibit an armchair configuration. In these molecules, free rotation of the CH2Br groups is possible, highlighting their flexible structural properties (Arbuzov & Yuldasheva, 1962).
  • NMR Spectroscopy and X-ray Analysis : Various substituted forms of 1,3-dioxane, including those with bromomethyl groups, have been extensively analyzed using NMR spectroscopy and X-ray analysis. These studies focus on understanding the molecular conformation and structure, which are crucial for potential applications in organic synthesis and other chemical processes (Khazhiev et al., 2018).

Organic Synthesis Applications

  • Fine Organic Synthesis : Derivatives of 1,3-dioxane, including 2-(bromomethyl)-1,3-dioxane, have been identified as promising reagents in fine organic synthesis. Their unique structural properties and reactivity make them suitable for creating complex organic molecules (Khazhiev et al., 2021).
  • Cyclization and Hydrogen Transfer Reactions : 2-(Bromomethyl)-1,3-dioxane derivatives have been studied for their ability to undergo cyclization reactions. These processes are fundamental in organic chemistry for building cyclic structures, which are prevalent in many biologically active compounds (Hindson et al., 1993).

Chemical Analysis and Structural Studies

  • Bromination Kinetics : Studies on the bromination of 1,3-dioxane derivatives, including those with bromomethyl groups, provide insights into the reactivity and chemical behavior of these compounds. Understanding these kinetics is essential for applications in synthetic chemistry (Ayupova et al., 1978).

Conformational Dynamics and Solvation Studies

  • Conformational Energy and Solvation : The structural and conformational dynamics of 2-(bromomethyl)-1,3-dioxane compounds, particularly in solvents like chloroform, have been explored using density functional theory calculations. These studies provide valuable information for understanding solvation effects and molecular interactions in solution (Khazhiev et al., 2018).

Structural Directivity in Organic Reactions

  • Structural Influence on Reaction Pathways : The conformational structure of 1,3-dioxane derivatives influences their reactivity in organic reactions. For instance, the structural directivity of acetal ring opening by organomagnesium compounds is affected by the conformation of these dioxane derivatives (Atavin et al., 1969).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

properties

IUPAC Name

2-(bromomethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAURNRYFMGYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307591
Record name 2-bromomethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,3-dioxane

CAS RN

5695-63-6
Record name NSC193315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromomethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
B Arbuzov, L Yuldasheva - 1962 - dspace.kpfu.ru
1. Dipole moment data shows that 1,3-dioxane and its substituted forms containing nonpolar substituents at the second carbon atom have the armchair configuration. 2. The molecules …
Number of citations: 6 dspace.kpfu.ru
DC Kriesel, O Gisvold - Journal of Pharmaceutical Sciences, 1971 - Elsevier
The syntheses of the maleate salts of N-(2-methylene-1,3-dioxolano)normeperidine (II), N-(2-methylene-1,3-dioxano)normeperidine (III), N-(2-ethylene-1,3-dioxolano)normeperidine (IV)…
Number of citations: 6 www.sciencedirect.com
AK Singh, M Kadarkaraisamy, M Mishra… - Inorganica Chimica …, 2001 - Elsevier
2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran (L 1 ) and 2-(2-{4-ethoxyphenyl}telluroethyl)-1,3-dioxane (L 2 ) have been synthesized by reacting in situ generated ArTe − Na + …
Number of citations: 15 www.sciencedirect.com
SG Mislankar - 1984 - search.proquest.com
A Novel methodology generally applicable to the synthesis of a number of tricyclopentanoid sesquiterpenes has been developed. The method involves generation of the dianion from 3-…
Number of citations: 3 search.proquest.com
F MacCorquodale, JC Walton, L Hughes… - Journal of the Chemical …, 1991 - pubs.rsc.org
The conformations of some six-membered oxygen- and sulphur-containing heterocyclic rings have been investigated by EPR spectroscopy using the methylenyl group, CH2, directly …
Number of citations: 6 pubs.rsc.org
MM Otto - Journal of the American Chemical Society, 1937 - ACS Publications
The Electric Moments of Some Dioxanes and Dioxolanes Page 1 1590 . . Vol. Table II Comparison of the Pressures Calculated from the Equation of State with the Observed Pressures …
Number of citations: 21 pubs.acs.org
Y Liu, CU Pittman Jr - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
Three unsubstituted cyclic ketene acetals (CKAs), 2‐methylene‐1,3‐dioxolane, 1a, 2‐methylene‐1,3‐dioxane, 2a, and 2‐methylene‐1,3‐dioxepane, 3a, undergo exclusive 1,2‐addition …
Number of citations: 19 onlinelibrary.wiley.com
VI Yakovenko, ET Oganesyan… - Chemistry of Heterocyclic …, 1981 - Springer
The boundaries of application of the one-step synthesis of flavylium salts on the basis of bromoresacetophenone were extended, and the conditions for heterocyclization of 2′,4′-…
Number of citations: 3 link.springer.com
KH Dötz, A Gerhardt - Journal of organometallic chemistry, 1999 - Elsevier
A meta-alkynyl (chromium alkenylcarbene) functionalized benzene 5 is synthesized in a six-step sequence starting from 3-bromomethyliodobenzene. Upon gentle warming in …
Number of citations: 50 www.sciencedirect.com
SA Kotlyar, GL Kamalov - Chemistry of Heterocyclic Compounds, 1981 - Springer
The dependence of the character and composition of the products of the reaction of equimolar amounts of N-bromosuccinimide and 1,3-dioxacyclanes on the ring size and the character …
Number of citations: 3 link.springer.com

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